![molecular formula C20H24N2O3S B2856953 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide CAS No. 1005301-50-7](/img/structure/B2856953.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BMS-986142 and belongs to the class of compounds known as selective Tyk2 inhibitors. Tyk2 is an enzyme that plays a crucial role in the immune system, and its inhibition has been linked to the treatment of various autoimmune diseases. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide and its derivatives have been the focus of numerous studies due to their potential in various scientific and medicinal applications. The synthesis of these compounds involves the amidation reaction between 8-aminoquinoline and benzenesulfonyl chloride derivatives. These synthesized derivatives are then characterized by 1H-NMR and MS, providing a foundational understanding of their structural properties. This process allows for the exploration of their applications in medicinal chemistry and material science, highlighting the significance of precise synthetic pathways in developing compounds with desired biological or physical properties (Chen Bin, 2015).
Anticancer Activity
Research into the anticancer potential of this compound derivatives has shown promising results. A series of these derivatives have been synthesized and evaluated for their anticancer activity on various human tumor cell lines, including HeLa, HCT-116, and MCF-7. Certain compounds have exhibited potent anticancer activity, with specific derivatives showing the most significant effects against these cell lines. The apoptotic potential of these compounds has been analyzed through various assays, indicating their ability to induce cell cycle arrest and activate caspase, thus promoting apoptotic cell death in cancer cells. This research underscores the therapeutic potential of these derivatives as anticancer agents, contributing to the development of novel treatments (B. Żołnowska et al., 2018).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of this compound derivatives have been explored, with several studies reporting the synthesis and evaluation of these compounds as potential antimicrobial agents. These studies have led to the identification of compounds with high activity against Gram-positive bacteria and fungi, showcasing their potential as effective antimicrobial and antifungal agents. This area of research holds significant promise for the development of new drugs to combat infectious diseases, emphasizing the importance of sulfonamide derivatives in medicinal chemistry (Unnamed Authors, 2019).
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(2)13-20(23)21-17-11-10-16-7-6-12-22(19(16)14-17)26(24,25)18-8-4-3-5-9-18/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPKEGRCSPTMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


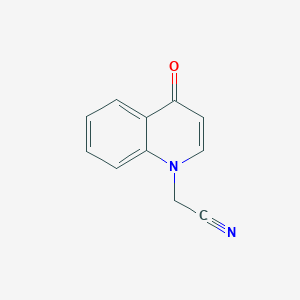

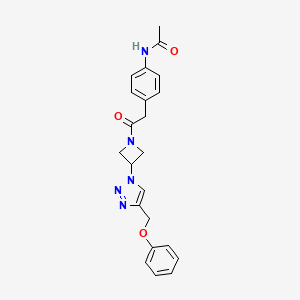
![2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2856877.png)
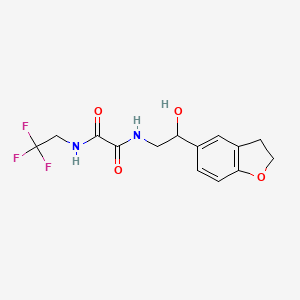
![N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2856882.png)
![2-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2856883.png)
![7-Methoxy-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2856885.png)

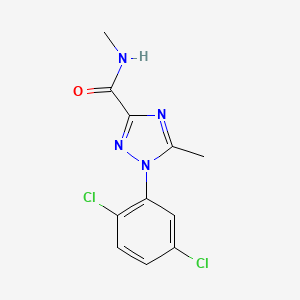
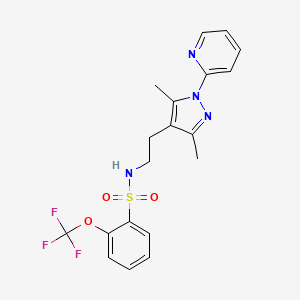
![1,3-dimethyl-5-((2-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856892.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethyl methanesulfonate](/img/structure/B2856893.png)